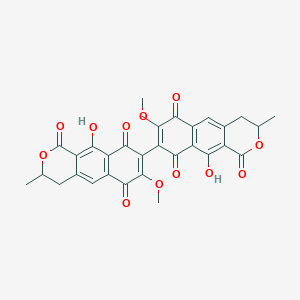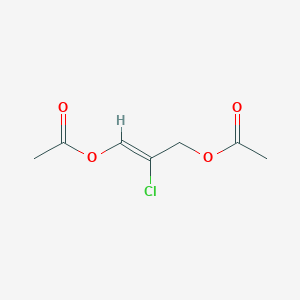![molecular formula C13H12N2O4S B158467 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid CAS No. 10060-70-5](/img/structure/B158467.png)
2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid
説明
2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid, also known as sulfanilamide, is a sulfonamide antibiotic. It was the first synthetic antimicrobial drug used to treat bacterial infections. Sulfanilamide has been widely used in the field of medicine due to its broad-spectrum antibacterial properties.
作用機序
Sulfanilamide works by inhibiting the production of folic acid in bacteria. Folic acid is essential for the synthesis of DNA, RNA, and proteins, which are necessary for bacterial growth and survival. Sulfanilamide binds to the enzyme dihydropteroate synthase, which is involved in the production of folic acid, and inhibits its activity. This leads to a decrease in the production of folic acid, which ultimately results in the death of the bacteria.
生化学的および生理学的効果
Sulfanilamide has both biochemical and physiological effects. Biochemically, it inhibits the production of folic acid in bacteria, which is necessary for bacterial growth and survival. Physiologically, 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide can cause adverse effects such as hypersensitivity reactions, nausea, vomiting, and diarrhea.
実験室実験の利点と制限
Sulfanilamide has several advantages for lab experiments. It has broad-spectrum antibacterial properties, which make it useful for studying the mechanism of action of other antibiotics. It is also relatively inexpensive and easy to obtain. However, 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide has several limitations for lab experiments. It can cause adverse effects, which can affect the accuracy of the results. It also has a narrow therapeutic index, which means that the dosage needs to be carefully monitored to avoid toxicity.
将来の方向性
There are several future directions related to 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide. One direction is to study the mechanism of action of other antibiotics in combination with 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide. This could lead to the development of new antibiotics with improved efficacy. Another direction is to identify new targets for drug development based on the mechanism of action of 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide. Finally, future research could focus on developing new formulations of 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide that have improved pharmacokinetic properties and reduced adverse effects.
Conclusion:
Sulfanilamide is a synthetic antimicrobial drug that has been widely used in the field of medicine due to its broad-spectrum antibacterial properties. It works by inhibiting the production of folic acid in bacteria, which ultimately results in the death of the bacteria. Sulfanilamide has both advantages and limitations for lab experiments and has several future directions related to it. Further research on 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide could lead to the development of new antibiotics with improved efficacy and reduced adverse effects.
合成法
Sulfanilamide can be synthesized by reacting aniline with sulfuric acid to form aniline sulfate. This intermediate is then reacted with sodium nitrite to form diazonium salt, which is then coupled with sulfanilic acid to form 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acide. The reaction is shown below:
Aniline + H2SO4 → Aniline sulfate
Aniline sulfate + NaNO2 → Diazonium salt
Diazonium salt + Sulfanilic acid → Sulfanilamide
科学的研究の応用
Sulfanilamide has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanism of action of other antibiotics and to identify new targets for drug development. Sulfanilamide has also been used to treat infections caused by bacteria such as Streptococcus and Staphylococcus.
特性
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBKLWSOPUVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905624 | |
| Record name | 2-[(4-Aminobenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid | |
CAS RN |
530-73-4, 10060-70-5 | |
| Record name | 2-(((4-Aminophenyl)sulfonyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(((4-aminophenyl)sulfonyl)amino)-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-Aminobenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(4-Aminophenyl)sulfonyl]amino]benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35NR6NFF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)




